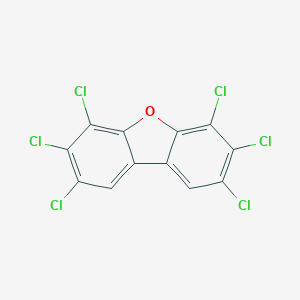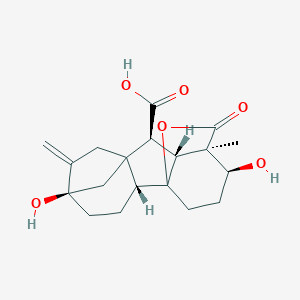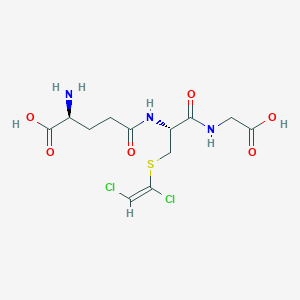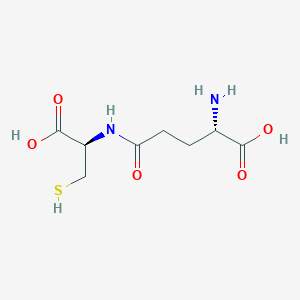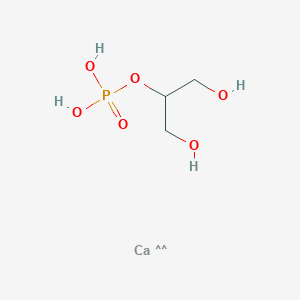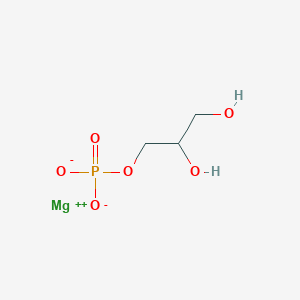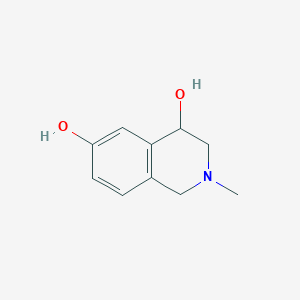
2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol
Vue d'ensemble
Description
“2-Methyl-1,2,3,4-tetrahydroisoquinoline” is a compound with the molecular formula C10H13N . It has an average mass of 147.217 Da and a monoisotopic mass of 147.104797 Da .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1,2,3,4-tetrahydroisoquinoline” involves a heterocyclic scaffold that is common in isoquinoline alkaloids . This structure is part of a large group of natural products and has been the focus of much attention due to its diverse biological activities .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 216.7±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 45.3±3.0 kJ/mol and a flash point of 76.9±15.6 °C .Applications De Recherche Scientifique
Neuroprotective Properties
2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol, a tetrahydroisoquinoline derivative, exhibits neuroprotective and neurorestorative actions. This compound, along with others like higenamine and 1-methyl-1,2,3,4-tetrahydroisoquinoline, shows promise in protecting nerve cells and possibly restoring nerve function. This is a significant area of interest in neuroscientific research, especially for conditions involving neuronal damage or degeneration (Peana, Bassareo, & Acquas, 2019).
Relation to Parkinson's Disease
2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol has been identified in both parkinsonian and normal human brains. Its presence and increased levels in Parkinson's patients suggest a potential role as an endogenous neurotoxin contributing to the disease. This discovery underscores the compound's significance in neurological research, particularly in understanding the etiology of Parkinson's disease (Niwa et al., 1987; Niwa et al., 1991).
Pharmacological Effects
The compound's interaction with the sympathetic nervous system, particularly its uptake and storage in peripheral nerves, has been studied. This research is valuable in understanding the pharmacological and physiological effects of tetrahydroisoquinolines, offering insights into their potential therapeutic uses (Cohen, Mytilineou, & Barrett, 1972).
Therapeutic Applications
As part of the broader family of tetrahydroisoquinolines, this compound is part of a group known for its 'privileged scaffolds' in nature. Initially recognized for neurotoxicity, certain derivatives have shown potential in preventing conditions like Parkinsonism. These compounds have been explored for various therapeutic applications, including cancer and central nervous system disorders (Singh & Shah, 2017).
Synthesis and Chemical Modifications
Research has also focused on the synthesis and chemical modifications of tetrahydroisoquinolines, including 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. These studies are crucial for developing new compounds with enhanced therapeutic properties or reduced toxicity (Song Hong-rui, 2011; Sakane et al., 1974).
Orientations Futures
While specific future directions for “2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol” are not mentioned in the available literature, the THIQ scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity, suggesting potential future research directions .
Propriétés
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-4,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-5-7-2-3-8(12)4-9(7)10(13)6-11/h2-4,10,12-13H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNCQQCQUUCKLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(C1)C=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275444 | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol | |
CAS RN |
23824-24-0 | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



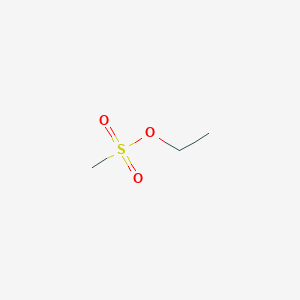
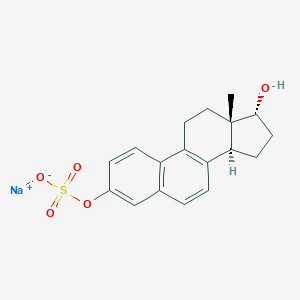
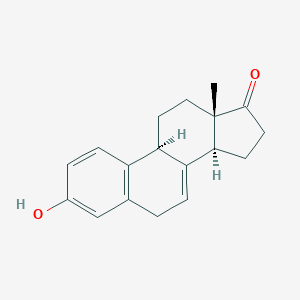
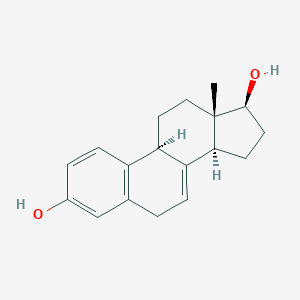
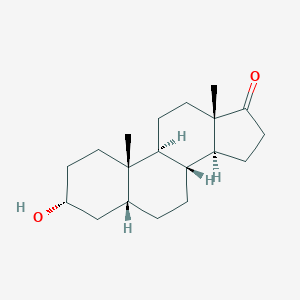

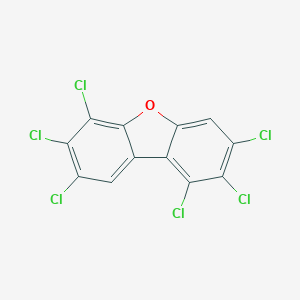
![5-Acetyl-2,3-dihydrobenzo[b]furan](/img/structure/B196252.png)
